2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide features a complex heterocyclic scaffold combining imidazo-triazol, benzothiazole, and ethoxyphenyl moieties. Its structure includes a sulfanyl linker bridging the imidazo-triazol core to the acetamide group, which is further substituted with a 6-methylbenzothiazole. The ethoxyphenyl substituent at the 7-position of the imidazo-triazol ring likely influences lipophilicity and binding interactions.
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S2/c1-3-30-16-7-5-15(6-8-16)27-10-11-28-21(27)25-26-22(28)31-13-19(29)24-20-23-17-9-4-14(2)12-18(17)32-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMYDRUWEAHFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the ethoxyphenyl and benzothiazole groups. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
- Substituent Impact: Ethoxy vs. Benzothiazole Variations: The 6-methylbenzothiazole in the target compound contrasts with unsubstituted benzothiazoles in ; methyl groups can sterically hinder or modulate binding interactions .
Computational and Bioactivity Insights
- Tanimoto Similarity: Compounds with >0.8 structural similarity (per ) may share bioactivity.
- Molecular Networking : Clustering based on fragmentation patterns () could group the target with benzothiazole-triazole derivatives, indicating shared metabolic pathways or targets .
Bioactivity Trends in Analogues
- Anticonvulsant Activity : Benzothiazole-urea derivatives () demonstrated 100% protection in MES models, hinting that the target’s benzothiazole moiety may confer neuroactivity .
- Antioxidant Potential: Triazole-thiol analogs () showed antioxidant properties, suggesting the sulfanyl group in the target compound could contribute to redox modulation .
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
This compound features an imidazo[2,1-c][1,2,4]triazole core linked to a sulfanyl group and a benzothiazole moiety. The structural diversity is expected to influence its biological interactions significantly.
| Component | Description |
|---|---|
| Imidazo[2,1-c][1,2,4]triazole | A heterocyclic compound known for various biological activities. |
| Sulfanyl Group | Enhances reactivity and potential interactions with biological targets. |
| Benzothiazole Moiety | Associated with antimicrobial and anticancer properties. |
The exact mechanism of action for this compound remains partially elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. This interaction may lead to modulation of cellular processes including proliferation and apoptosis.
Anticancer Properties
Preliminary studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), H460 (lung cancer), MCF-7 (breast cancer).
- GI50 Values : Reported values range from 0.74 to 10 μg/mL for related compounds.
The imidazo-triazole framework is often linked with antitumor activity due to its ability to disrupt cellular growth signals.
Antimicrobial Effects
The benzothiazole component is recognized for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against various bacterial strains and fungi. The sulfanyl linkage may enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration.
Study 1: Cytotoxic Evaluation
In a study focusing on the cytotoxic effects of related triazole compounds on cancer cell lines:
- Methodology : Utilized MTT assays across multiple tumor types.
- Findings : No significant activity was observed in some derivatives; however, others showed promising results against specific lines .
Study 2: Antioxidant Activity Assessment
Research has evaluated the antioxidant potential of similar compounds using DPPH and ABTS assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
